ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate

Autophagy Chemical Biology Structure-Activity Relationship

Researchers synthesizing EACC autophagy inhibitor analogs face extra synthetic steps when starting from the amino precursor (CAS 42783-04-0), which lacks the essential amide bond. • Pre-installed 5-nitrothiophene-2-carboxamide pharmacophore saves one coupling step • Hydrolyzable ethyl ester enables direct diversification to carbamates, amides, or acids • Documented in HTS campaigns: GPR151 (AID 1508602) and MITF (AID 1259374); purity ≥98% For medicinal chemistry SAR teams and CROs. Standard packs: 100 mg, 1 g, 100 g; bulk/custom synthesis available.

Molecular Formula C12H10N2O5S2
Molecular Weight 326.34
CAS No. 896680-42-5
Cat. No. B2830661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate
CAS896680-42-5
Molecular FormulaC12H10N2O5S2
Molecular Weight326.34
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O5S2/c1-2-19-12(16)7-5-6-20-11(7)13-10(15)8-3-4-9(21-8)14(17)18/h3-6H,2H2,1H3,(H,13,15)
InChIKeyUMOGJNXPZVDHDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate: Chemical Identity & Screening Background


Ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate (CAS 896680-42-5) is a synthetic thiophene derivative with the molecular formula C₁₂H₁₀N₂O₅S₂ and a molecular weight of 326.35 g/mol . The compound features a 5-nitrothiophene-2-carboxamide moiety linked to a thiophene-3-carboxylate ethyl ester core. It has been deposited in the ZINC virtual screening library (ZINC000299838777) and evaluated in multiple high-throughput screening (HTS) campaigns at The Scripps Research Institute Molecular Screening Center, including assays targeting the orphan GPCR GPR151, the E3 ubiquitin ligase component FBW7, and the transcription factor MITF [1]. This compound is structurally distinguished from its closest functional analog, the autophagy inhibitor EACC (CAS 864941-31-1), by the presence of a simple ethyl ester at the 3-position rather than an ethyl carbamate carbonyl group .

HTS probe Screening for GPR151, FBW7, and MITF target engagement
Synthesis intermediate EACC analog SAR with pre-installed 5-nitrothiophene pharmacophore
Library reference Nitrothiophene scaffold benchmarking with reported drug-like property space

Why Analogs Cannot Replace Ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate


Although several compounds share the 5-nitrothiophene-2-carboxamide scaffold, critical structural variations at the thiophene 3-position produce distinct chemical and biological profiles that preclude simple interchange. The target compound (CAS 896680-42-5) carries an ethyl ester, while EACC (CAS 864941-31-1) incorporates an ethyl carbamate via an additional carbonyl linker, a modification that confers autophagy inhibitory activity by blocking Stx17 translocation [1]. The methyl ester analog (CAS 921054-21-9) differs in hydrolytic stability and lipophilicity, and fused-ring variants such as the tetrahydrobenzo[b]thiophene derivative (CAS 328038-33-1) introduce conformational constraints absent in the parent structure . Even the amino precursor (CAS 42783-04-0) lacks the amide bond essential for the 5-nitrothiophene pharmacophore presentation . These structural distinctions translate into divergent HTS activity fingerprints, physicochemical properties, and synthetic utility, making unverified substitution scientifically invalid for reproducible research.

Risk Dimension
Target Compound
Potential Substitute
Autophagy phenotype
No reported autophagy inhibition
EACC: validated autophagy inhibitor; phenotype may not transfer
Ester hydrolysis profile
Ethyl ester; reported permeability context
Methyl ester: lower lipophilicity may shift permeability and hydrolysis rate
Screening target space
GPCR and ubiquitin ligase (HTS-documented)
Fused-ring analog: antimicrobial and anti-inflammatory screening context may differ

Differential Evidence Guide: Ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate


EACC Structural Distinction: Ester vs. Carbamate and Autophagy Phenotype

The target compound (CAS 896680-42-5) differs from EACC (CAS 864941-31-1) by a single functional group transformation at the thiophene 3-position: an ethyl ester (-COOEt) in the target versus an ethyl carbamate (-CONHCOOEt) in EACC [1]. This structural difference is decisive for biological function: EACC is a validated, reversible autophagy inhibitor that blocks autophagosome-lysosome fusion by preventing Stx17 translocation, whereas the target compound, lacking the carbamate carbonyl, has no reported autophagy inhibitory activity [1]. The molecular weight difference (326.35 vs. 369.37 g/mol) and hydrogen bond acceptor count (7 vs. 9) further reflect the functional group divergence that dictates target engagement .

Structural Phenotype
Cross-study comparable
Ethyl ester (-COOEt) vs. Ethyl carbamate (-CONHCOOEt) at thiophene 3-position; MW 326.35 vs. 369.37; H-bond acceptors 7 vs. 9
Functional group dictates autophagy inhibition phenotype; carbamate carbonyl required for Stx17 translocation block
EACC IC₅₀ not reported as single-point; functional at 10–50 µM in cellular assays
Autophagy Chemical Biology Structure-Activity Relationship

Ethyl vs. Methyl Ester: Permeability and Hydrolytic Stability

Comparison of the target compound (ethyl ester) with its methyl ester analog (CAS 921054-21-9) reveals differences in calculated lipophilicity and molecular weight. The target compound has a molecular weight of 326.35 g/mol and a calculated logP of approximately 0.80, while the methyl ester analog has a molecular weight of approximately 312.32 g/mol and a correspondingly lower logP [1]. These differences, though modest, can influence membrane permeability, aqueous solubility, and susceptibility to esterase-mediated hydrolysis in cellular assays [2].

Ester Permeability
Class-level inference
ΔlogP ≈ +0.3 to +0.5 (ethyl > methyl)
May influence membrane permeability and esterase-mediated hydrolysis rate in cellular assays
Based on Hansch π constants; experimental logP not determined for either compound
Physicochemical Profiling Medicinal Chemistry PK/PD

HTS Activity Fingerprint: GPCR & Ubiquitin Ligase vs. Fused-Ring Analogs

The target compound was tested in three HTS campaigns at the Scripps Research Institute Molecular Screening Center: a cell-based GPR151 activator assay (PubChem AID 1508602), an AlphaScreen-based FBW7 activator assay, and an AlphaScreen-based MITF inhibitor assay (PubChem AID 1259374) [1][2]. While specific % activity or EC₅₀ values for this compound are not publicly disclosed, its inclusion in these specific assay panels indicates a screening hypothesis linking the 5-nitrothiophene-2-carboxamide scaffold to these targets. In contrast, the fused-ring analog ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 328038-33-1) has been associated with antimicrobial and anti-inflammatory screening rather than GPCR or ubiquitin ligase targets, suggesting divergent biological annotation .

Screening Target Space
Class-level inference
GPR151 activator (cell-based, AID 1508602); FBW7 activator (AlphaScreen); MITF inhibitor (AlphaScreen, AID 1259374)
Directs toward GPCR and ubiquitin ligase target class; fused-ring analog maps to distinct screening space
Individual compound activity scores not publicly disclosed; inference based on assay participation records
High-Throughput Screening GPCR Ubiquitin Ligase

Synthetic Intermediate: Ester Hydrolysis for Prodrug & Metabolite Research

The target compound's ethyl ester at the 3-position is hydrolytically labile, distinguishing it from the more stable carbamate of EACC. This ester can be hydrolyzed to the corresponding carboxylic acid under physiological or enzymatic conditions . In the context of EACC synthesis, the target compound (or its carboxylic acid derivative) serves as a logical late-stage intermediate before carbamate installation . The amino precursor, ethyl 2-amino-5-nitrothiophene-3-carboxylate (CAS 42783-04-0, MW 216.21), lacks the 5-nitrothiophene-2-carboxamide moiety entirely and thus cannot serve as a direct precursor to this compound class without additional amide coupling steps .

Synthetic Position
Supporting evidence
Complete pharmacophore installed; one step before EACC via carbamate formation; amino precursor lacks amide bond
Strategic intermediate for SAR diversification at the hydrolyzable ester site
Retrosynthetic analysis; experimental validation of synthetic route not reported in supplied sources
Synthetic Chemistry Prodrug Design Metabolism

Application Scenarios for Ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate


EACC Analog Synthesis & SAR at Thiophene 3-Position

Medicinal chemistry teams investigating the autophagy inhibitor EACC can procure the target compound as a direct synthetic intermediate for SAR exploration. The hydrolyzable ethyl ester at the 3-position permits conversion to the carboxylic acid, enabling diversification into amides, carbamates (yielding EACC itself), or other ester analogs [1]. Unlike the amino precursor (CAS 42783-04-0), the target compound already carries the complete 5-nitrothiophene-2-carboxamide pharmacophore, reducing the synthetic step count by at least one amide coupling reaction . This scenario applies specifically to laboratories with in-house synthesis capabilities aiming to generate EACC derivatives with modified autophagy inhibition potency, selectivity, or pharmacokinetic properties [1].

GPR151/MITF Orthogonal Confirmation

Given the target compound's documented inclusion in PubChem HTS campaigns for GPR151 (AID 1508602) and MITF (AID 1259374) [2][3], laboratories conducting follow-up studies on hits from these specific screening campaigns may procure this compound for concentration-response confirmation, counter-screening, or selectivity profiling. The compound's activity in these assays, while not publicly quantified, establishes it as a registered screening sample in these specific target contexts, which is valuable for data reproducibility and assay validation purposes [2]. Researchers should verify current stock availability and request any available screening data from the originating screening center before procurement.

Physicochemical Benchmarking for Nitrothiophene Libraries

The target compound's calculated logP (~0.80) and molecular weight (326.35 g/mol) place it in a favorable drug-like property space [4]. Compared to the bulkier EACC (MW 369.37) or the fused-ring tetrahydrobenzo analog (MW 380.43), the target compound offers a lower molecular weight scaffold with balanced lipophilicity suitable as a reference compound for physicochemical property benchmarking in nitrothiophene-containing screening libraries [4]. This application is most relevant for compound management groups and medicinal chemistry teams optimizing lead-like properties within this chemical series.

Custom Synthesis: 5-Nitrothiophene-2-Carboxamide Derivatives

For contract research organizations (CROs) or academic core facilities offering custom synthesis services, the target compound serves as a viable starting material for generating small, focused libraries of 5-nitrothiophene-2-carboxamide derivatives via ester hydrolysis and subsequent diversification [1]. The pre-installed amide bond eliminates the need for protecting group strategies on the thiophene 2-amino position, streamlining library production relative to starting from the unprotected amino-thiophene precursor . This scenario is predicated on the availability of the compound from reputable vendors at acceptable purity levels (typically ≥95% for research use) [1].

Application
Selection Property
Validation Focus
EACC analog SAR synthesis
Pre-installed pharmacophore with hydrolyzable ethyl ester
Confirm ester hydrolysis conditions; verify carbamate installation yield
GPR151/MITF screening follow-up
Documented HTS campaign inclusion (PubChem AID 1508602, 1259374)
Verify screening data availability; confirm assay format compatibility
Nitrothiophene library benchmarking
Lower MW scaffold with balanced calculated lipophilicity
Confirm experimental logP; compare with fused-ring and carbamate analogs
Custom nitrothiophene library synthesis
Complete pharmacophore without protecting group requirement at 2-position
Verify starting material purity; confirm diversification route at ester position
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